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Compound of Interest

Compound Name: 3-Methyl-2-hexanol

Cat. No.: B1265668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Methyl-2-hexanol (C₇H₁₆O), a secondary alcohol with the CAS number 2313-65-7.[1][2][3] The

information presented herein is crucial for the accurate identification, characterization, and

quality control of this compound in research and development settings. This document

summarizes quantitative data from Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance

(NMR), ¹³C NMR, and Infrared (IR) spectroscopy, provides detailed experimental

methodologies, and illustrates the logical workflow of spectroscopic structure elucidation.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Methyl-2-hexanol, facilitating

easy comparison and reference.

Mass Spectrometry (Electron Ionization)
Mass spectrometry of alcohols is characterized by two primary fragmentation pathways: α-

cleavage and dehydration (loss of water).[4][5][6] The molecular ion peak for primary and

secondary alcohols is often small or undetectable.[7][8]
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Fragment (m/z) Interpretation

116 Molecular Ion (M⁺) (often weak or absent)

101 [M - CH₃]⁺

87 [M - C₂H₅]⁺

73 [M - C₃H₇]⁺ (α-cleavage)

45 [CH₃CHOH]⁺ (α-cleavage, often a base peak)[4]

43 [C₃H₇]⁺

41 [C₃H₅]⁺

Note: The relative intensities of the peaks can vary depending on the specific instrument and

experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum of 3-Methyl-2-hexanol will exhibit characteristic chemical shifts and

splitting patterns corresponding to the different proton environments in the molecule.

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~3.7-3.8 Multiplet 1H H-2

~1.5-1.7 Multiplet 1H H-3

~1.2-1.4 Multiplet 4H H-4, H-5

~1.15 Doublet 3H C1-H₃

~0.9 Triplet 3H C6-H₃

~0.85 Doublet 3H C3-CH₃

Variable Singlet (broad) 1H OH
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Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

The hydroxyl proton signal can be broad and its chemical shift is highly variable; it can be

confirmed by D₂O exchange.[6][9]

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Chemical Shift (δ, ppm) Assignment

~70-75 C-2

~40-45 C-3

~30-35 C-4

~20-25 C-5

~10-15 C-6

~15-20 C-1

~15-20 C3-CH₃

Note: These are predicted chemical shift ranges. Actual values can be found in spectral

databases.

Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is characterized by a strong, broad O-H stretching band and a

C-O stretching band.[10][11]

Wavenumber (cm⁻¹) Vibrational Mode Description

~3500-3200 O-H stretch
Strong, broad band due to

hydrogen bonding[10]

~2960-2850 C-H stretch (sp³) Strong, sharp peaks

~1465 C-H bend Medium intensity

~1260-1050 C-O stretch Strong intensity[10]
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters should be optimized for the instrument in use.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 3-Methyl-2-hexanol in a volatile organic

solvent such as dichloromethane or methanol.

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron ionization (EI) source.

GC Conditions:

Column: Use a non-polar capillary column (e.g., HP-5MS).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10

°C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 35 to 200.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 3-Methyl-2-hexanol in about 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12][13] Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the

spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 3-Methyl-2-hexanol, the spectrum can be

obtained "neat" (undiluted).[11] Place a small drop of the liquid between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample

directly on the ATR crystal.[14]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[15]

Data Acquisition:

Collect a background spectrum of the empty sample holder (or clean ATR crystal).
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Place the prepared sample in the spectrometer and collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.[15]

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound, such as 3-Methyl-2-hexanol, using the spectroscopic techniques

discussed.
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Caption: Workflow for the structural elucidation of 3-Methyl-2-hexanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1265668?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

